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Compound of Interest

Compound Name: 2,3-Dimethyl-1-pentene

Cat. No.: B165498 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the Carbon-13 Nuclear Magnetic

Resonance (13C NMR) spectral data for 2,3-Dimethyl-1-pentene. This document outlines the

observed chemical shifts, details a standard experimental protocol for data acquisition, and

presents a structural visualization to correlate the spectral data with the molecular structure.

Data Presentation: 13C NMR Chemical Shifts
The 13C NMR spectrum of 2,3-Dimethyl-1-pentene was acquired using a Bruker AC-300

spectrometer with Chloroform-d (CDCl3) as the solvent and Tetramethylsilane (TMS) as the

reference standard.[1] The observed chemical shifts (δ) are summarized in the table below.
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Carbon Atom Chemical Shift (δ) in ppm

C1 (=CH₂) 107.2

C2 (C=) 151.1

C3 (-CH-) 41.5

C4 (-CH₂-) 27.2

C5 (-CH₃) 12.0

C2-CH₃ 20.3

C3-CH₃ 17.5

Solvent: Chloroform-d; Reference: TMS[1]

Structural Correlation and Visualization
The structure of 2,3-Dimethyl-1-pentene with carbon atom numbering corresponding to the

data table is presented below. The sp² hybridized carbons of the double bond (C1 and C2)

exhibit characteristically downfield shifts (100-150 ppm), while the sp³ hybridized carbons

appear in the upfield region of the spectrum.[2][3]

Caption: Molecular structure of 2,3-Dimethyl-1-pentene with 13C NMR assignments.

Experimental Protocol: 13C NMR Spectroscopy
The following outlines a standard protocol for acquiring a 13C NMR spectrum of an alkene like

2,3-Dimethyl-1-pentene.

1. Sample Preparation:

Dissolve approximately 50-100 mg of the analyte (2,3-Dimethyl-1-pentene) in about 0.6-0.7

mL of a deuterated solvent, such as Chloroform-d (CDCl₃).[2]

Ensure the sample is completely dissolved. If any particulate matter is present, filter the

solution through a pipette with a small cotton or glass wool plug into a clean 5 mm NMR

tube.
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Add a small amount of a reference standard, typically Tetramethylsilane (TMS), which is set

to 0.00 ppm.

2. NMR Spectrometer Setup:

Insert the sample tube into the NMR spectrometer.

Lock the spectrometer onto the deuterium signal of the solvent. This compensates for any

magnetic field drift.

Shim the magnetic field to achieve a homogeneous field across the sample, which results in

sharp, well-resolved peaks.

3. Data Acquisition:

Set the spectrometer to the 13C nucleus frequency.

A proton-decoupled spectrum is typically acquired. This involves irradiating the sample with a

broad range of proton frequencies, which collapses the carbon-proton couplings and results

in a single sharp peak for each unique carbon atom. This also provides a Nuclear

Overhauser Effect (NOE) enhancement of the carbon signals.

The acquisition parameters, such as the pulse angle, acquisition time, and relaxation delay,

are set to optimize signal-to-noise and ensure accurate integration if quantitative analysis is

required.

Due to the low natural abundance of the 13C isotope (about 1.1%), multiple scans are

acquired and averaged to obtain a spectrum with an adequate signal-to-noise ratio.[2]

4. Data Processing:

The acquired free induction decay (FID) is Fourier transformed to produce the frequency-

domain NMR spectrum.

The spectrum is phased to ensure all peaks are in the absorptive mode.

The baseline of the spectrum is corrected to be flat.
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The chemical shifts are referenced to the TMS signal at 0.00 ppm.

The peaks are integrated to determine their relative areas, which in 13C NMR with proton

decoupling does not directly correspond to the number of carbons but can give a general

indication of the types of carbons (e.g., quaternary carbons are often smaller).

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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Ontario, CA 91761, United States

Phone: (601) 213-4426
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